2,2,2-Trichloroethyl cyanate

描述

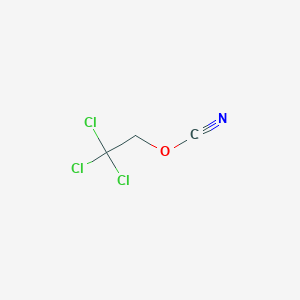

2,2,2-Trichloroethyl cyanate (C₃H₂Cl₃NO) is a halogenated organic compound featuring a trichloroethyl group (-CH₂CCl₃) bonded to a cyanate (-OCN) moiety. These compounds are characterized by their electron-withdrawing trichloroethyl group, which influences reactivity, stability, and toxicity. The cyanate functional group typically confers electrophilic properties, making it relevant in synthesis and protection chemistry. However, the absence of explicit data on this compound in the provided literature necessitates extrapolation from related compounds.

属性

CAS 编号 |

1118-44-1 |

|---|---|

分子式 |

C3H2Cl3NO |

分子量 |

174.41 g/mol |

IUPAC 名称 |

2,2,2-trichloroethyl cyanate |

InChI |

InChI=1S/C3H2Cl3NO/c4-3(5,6)1-8-2-7/h1H2 |

InChI 键 |

MOPMIZNLSWJZQK-UHFFFAOYSA-N |

规范 SMILES |

C(C(Cl)(Cl)Cl)OC#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl cyanate can be synthesized through the reaction of 2,2,2-trichloroethanol with cyanogen chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the cyanate group.

Industrial Production Methods

Industrial production of this compound involves the large-scale reaction of 2,2,2-trichloroethanol with cyanogen chloride. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

化学反应分析

Types of Reactions

2,2,2-Trichloroethyl cyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: Reduction reactions can convert it to trichloroethylamine.

Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Trichloroacetic acid.

Reduction: Trichloroethylamine.

Substitution: Various substituted trichloroethyl derivatives depending on the nucleophile used.

科学研究应用

2,2,2-Trichloroethyl cyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,2,2-Trichloroethyl cyanate involves its reactivity with nucleophiles. The cyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

相似化合物的比较

Comparison with Similar Compounds

The trichloroethyl group is a common motif in organohalides, with variations in the attached functional group leading to distinct chemical and biological behaviors. Below is a detailed comparison with structurally related compounds:

Reactivity in Organic Reactions

2,2,2-Trichloroethyl Malonate ([11a] in ):

In Pd-catalyzed decarboxylative rearrangements, the trichloroethyl malonate derivative ([11a]) failed to react, unlike its trifluoroethyl counterpart ([11b]), which underwent efficient rearrangement. The trifluoroethyl group’s stronger electron-withdrawing effect stabilizes the anionic intermediate, enabling reactivity absent in the trichloroethyl analog .2,2,2-Trichloroethyl (TCE) Protecting Group ():

The TCE group is cleaved under acidic conditions (e.g., Zn in 90% AcOH), similar to the Troc (trichloroethyl chloroformate) group. This highlights its utility in protecting alcohols and amines during multi-step syntheses .

Hydrolysis and Enzymatic Stability

- 4-Acetamidophenyl 2,2,2-Trichloroethyl Carbonate ():

Particle size studies revealed that smaller particle sizes enhance oral absorption and toxicity in mice, likely due to increased surface area and hydrolysis rates. Enzymatic hydrolysis by esterolytic enzymes further underscores the trichloroethyl group’s susceptibility to biological degradation .

Comparison with Non-Trichloroethyl Analogs

- 2-Chloroethyl Isocyanate ():

Features a single chlorine substituent, reducing electron-withdrawing effects compared to trichloroethyl derivatives. Used in peptide synthesis but exhibits lower thermal stability . - 1,1,2-Trichloroethane ():

A chlorinated solvent with distinct environmental persistence and neurotoxic effects, contrasting with the reactivity of trichloroethyl esters .

Data Tables

Table 1: Comparative Properties of Trichloroethyl Derivatives

Table 2: Electron-Withdrawing Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。